molecular formula C7H8N4O2 B13826043 Theophylline-1,3-15N2,13C

Theophylline-1,3-15N2,13C

Cat. No.: B13826043
M. Wt: 183.14 g/mol
InChI Key: ZFXYFBGIUFBOJW-XCMWBWGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline-1,3-15N2,13C is a stable isotope-labeled compound of theophylline, a xanthine derivative. Theophylline is widely known for its use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The stable isotope labeling, which includes carbon-13 and nitrogen-15, makes this compound particularly valuable in scientific research, especially in the fields of pharmacokinetics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline-1,3-15N2,13C involves the incorporation of stable isotopes into the theophylline molecule. The process typically starts with the synthesis of labeled precursors, such as 13C-labeled urea and 15N-labeled methylamine. These precursors are then subjected to a series of chemical reactions, including methylation and cyclization, to form the labeled theophylline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Theophylline-1,3-15N2,13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theophylline-1,3-15N2,13C is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of theophylline in the body.

    Metabolic Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Interaction Studies: Understanding how theophylline interacts with other drugs.

    Biological Research: Exploring the biological effects and mechanisms of action of theophylline.

Mechanism of Action

Theophylline-1,3-15N2,13C exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline-1,3-15N2,13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable for detailed pharmacokinetic and metabolic investigations .

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

183.14 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3+1,10+1,11+1

InChI Key

ZFXYFBGIUFBOJW-XCMWBWGGSA-N

Isomeric SMILES

C[15N]1C2=C(C(=O)[15N](C1=O)C)N[13CH]=N2

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

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